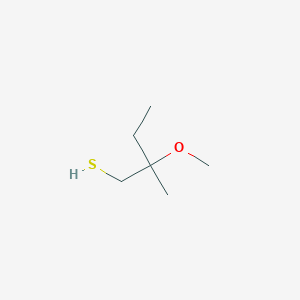

2-Methoxy-2-methylbutane-1-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxy-2-methylbutane-1-thiol is a useful research compound. Its molecular formula is C6H14OS and its molecular weight is 134.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Role in Flavor and Aroma Perception

- In-mouth Release of Odorants: Research has explored how volatile thiols, including compounds structurally similar to 2-Methoxy-2-methylbutane-1-thiol, change in composition when exhaled through the nostrils after swallowing, affecting flavor perception. This points to the complexity of flavor perception, where not only the compositions or amounts of odorants in foodstuffs but also their compositional changes induced by biological reactions need to be considered (Itobe, Kumazawa, & Nishimura, 2009).

Applications in Beverage and Food Industry

- Polyfunctional Thiols in Lager Beers: A study on fresh lager beers revealed the presence of more than 10 polyfunctional thiols, absent from wort, indicating a key role of H2S excreted by yeasts in their occurrence. These findings suggest implications for the flavor profiles of fermented foods and beverages (Vermeulen, Lejeune, Tran, & Collin, 2006).

Chemical Synthesis and Analysis

- Protective Groups for Thiols: A study introduced a new protective group, the 2-methoxyisobutyryl group, for thiols to be used under Suzuki conditions, showcasing an advancement in chemical synthesis methodologies and providing insights into sulfur-assisted acylation of boronic acids (Zeysing, Gosch, & Terfort, 2000).

Materials Science and Polymer Chemistry

- Functional Polysiloxanes: Research on functional polysiloxanes synthesized through a novel method involving the reaction of functional alkenes with 3-(dimethoxy(methyl)silyl)propane-1-thiol via a thiol–ene click reaction demonstrated applications in hydrophilic modification and biomedical fields, indicating the versatility of thiols in material science applications (Cao, Zuo, Wang, Zhang, & Feng, 2017).

Environmental and Sustainable Chemistry

- Bio-based Solvent Alternative: A study on the methylation of acetoin to produce 3-methoxybutan-2-one as a sustainable, bio-based alternative to chlorinated solvents demonstrated the potential of using thiols and their derivatives in developing environmentally friendly solvents and processes (Jin, Byrne, Clark, McElroy, Quinn, Sherwood, & Hunt, 2021).

作用機序

Safety and Hazards

2-Methoxy-2-methylbutane-1-thiol is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to keep away from open flames, hot surfaces, and sources of ignition .

Relevant Papers The relevant papers retrieved discuss various aspects of this compound. For instance, one paper presents binary vapor-liquid equilibria for the ether-aromatic systems including 2-methoxy-2-methylbutane (TAME) and 2-methoxy-2-methylpropane (MTBE) with toluene . Another paper discusses the influence of model complexity on the separation equipment performance, using the separation of azeotrope formed by 2-methoxy-2-methylpropane and methanol as an example .

特性

IUPAC Name |

2-methoxy-2-methylbutane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-4-6(2,5-8)7-3/h8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAFVADZGJMQFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CS)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2549259.png)

![[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] cyclohexanecarboxylate](/img/structure/B2549261.png)

![(2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2549262.png)

![Ethyl 4-[({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2549264.png)

![1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2549266.png)

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2549268.png)

![(5Z)-5-(4-hydroxybenzylidene)-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B2549270.png)

![3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2549273.png)

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2549276.png)